

Application Notes: 4-Bromo-2-chloro-6-fluorophenol in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-fluorophenol

Cat. No.: B062433

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-fluorophenol is a halogenated aromatic compound that serves as a key intermediate in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups on a phenol ring, provides multiple reactive sites for the construction of diverse molecular architectures. This document outlines the application of **4-Bromo-2-chloro-6-fluorophenol** as a crucial building block in the development of novel therapeutic agents, particularly in the area of kinase inhibitors. Detailed experimental protocols for its utilization in key synthetic transformations are provided below.

Application in the Synthesis of Biaryl Kinase Inhibitors

4-Bromo-2-chloro-6-fluorophenol has been identified as a valuable intermediate in the preparation of biaryl kinase inhibitors, which are a significant class of molecules in drug discovery, particularly for oncology.^{[1][2]} The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a biaryl scaffold. The phenol functional group provides a handle for etherification to introduce further diversity into the molecule.

A key application involves the synthesis of inhibitors for Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in neurological and psychiatric disorders, as well as viral infections like Hepatitis C.[1][2] The general synthetic approach involves the etherification of **4-Bromo-2-chloro-6-fluorophenol**, followed by a subsequent cross-coupling reaction.

Application in the Synthesis of 1,5-Naphthyridine Derivatives as MELK Inhibitors

Maternal embryonic leucine zipper kinase (MELK) is a promising target in oncology. **4-Bromo-2-chloro-6-fluorophenol** is utilized as a starting material to construct substituted 1,5-naphthyridine derivatives that act as MELK inhibitors.[3] In this context, the bromine atom of **4-bromo-2-chloro-6-fluorophenol** is converted to a boronic ester via a palladium-catalyzed borylation reaction. This boronic ester is then used in a Suzuki coupling reaction to form the core structure of the final drug candidate.[3]

Application in the Synthesis of Dihydropyridazinone Derivatives

This versatile intermediate is also employed in the synthesis of 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivatives.[4] The synthesis involves an initial etherification of **4-bromo-2-chloro-6-fluorophenol** with methyl bromoacetate.[4]

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Intermediate via Etherification

This protocol describes the etherification of **4-bromo-2-chloro-6-fluorophenol**, a key step in the synthesis of biaryl kinase inhibitors.[1][2]

Materials:

- **4-Bromo-2-chloro-6-fluorophenol**
- Benzyl 4-isobutyl-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- Sodium carbonate (Na_2CO_3)
- N-Methyl-2-pyrrolidone (NMP)
- Ethyl acetate
- Water

Equipment:

- Reaction vial
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

Procedure:

- To a reaction vial, add **4-bromo-2-chloro-6-fluorophenol** (1.0 eq), benzyl 4-isobutyl-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (1.0 eq), and sodium carbonate (3.2 eq).
- Add NMP to the vial to suspend the reagents.
- Heat the reaction mixture to 50°C with stirring overnight.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with ethyl acetate.
- Wash the organic layer with water three times.
- Separate the ethyl acetate layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method (e.g., column chromatography) to yield the desired ether intermediate.

Protocol 2: Synthesis of 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

This protocol details the conversion of **4-Bromo-2-chloro-6-fluorophenol** to its corresponding boronic ester, a key intermediate for Suzuki coupling reactions in the synthesis of MELK inhibitors.^[3]

Materials:

- **4-Bromo-2-chloro-6-fluorophenol**
- Bis(pinacolato)diboron
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium acetate (KOAc)
- 1,4-Dioxane

Equipment:

- Schlenk flask or similar reaction vessel for inert atmosphere reactions
- Magnetic stirrer with heating plate
- Inert gas supply (e.g., Nitrogen or Argon)
- Standard glassware for workup

Procedure:

- In a Schlenk flask, combine **4-bromo-2-chloro-6-fluorophenol** (1.0 eq), bis(pinacolato)diboron (1.0 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.1 eq).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
- Add anhydrous 1,4-dioxane to the flask.

- Heat the reaction mixture to 80°C and stir for the required reaction time (monitor by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude boronic ester can be used in the subsequent Suzuki coupling step, in some cases without further purification.

Protocol 3: Synthesis of Methyl 2-((4-bromo-2-chloro-6-fluorophenyl)oxy)acetate

This protocol describes the etherification of **4-bromo-2-chloro-6-fluorophenol** with methyl bromoacetate, a step towards the synthesis of dihydropyridazinone derivatives.^[4]

Materials:

- **4-Bromo-2-chloro-6-fluorophenol**
- Methyl bromoacetate
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine

Equipment:

- Round-bottom flask

- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

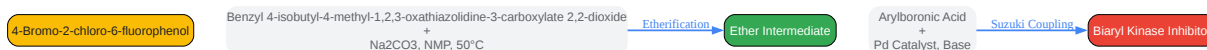
- To a mixture of **4-bromo-2-chloro-6-fluorophenol** (1.0 eq) and potassium carbonate (1.2 eq) in DMF, add methyl bromoacetate (1.1 eq).
- Stir the mixture at room temperature for 2 hours.
- Add water to the reaction mixture and extract with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.

Data Presentation

Table 1: Summary of Reactant Stoichiometry for Key Reactions

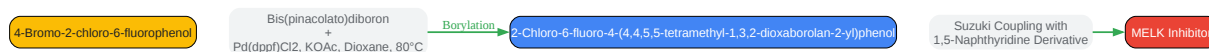
Reaction	Starting Material	Reagent 1	Reagent 2	Reagent 3	Molar Ratio (Starting Material: Reagent 1:Reagent 2:Reagent 3)	Reference
Etherification for Kinase Inhibitor	4-Bromo-2-chloro-6-fluorophenol	Benzyl 4-isobutyl-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide	Sodium carbonate	-	1 : 1 : 3.2	[1][2]
Borylation for MELK Inhibitor	4-Bromo-2-chloro-6-fluorophenol	Bis(pinacolato)diboron	Potassium acetate	Pd(dppf)Cl ₂	1 : 1 : 1.5 : 0.1	[3]
Etherification with Methyl Bromoacetate	4-Bromo-2-chloro-6-fluorophenol	Methyl bromoacetate	Potassium carbonate	-	1 : 1.1 : 1.2	[4]

Visualizations



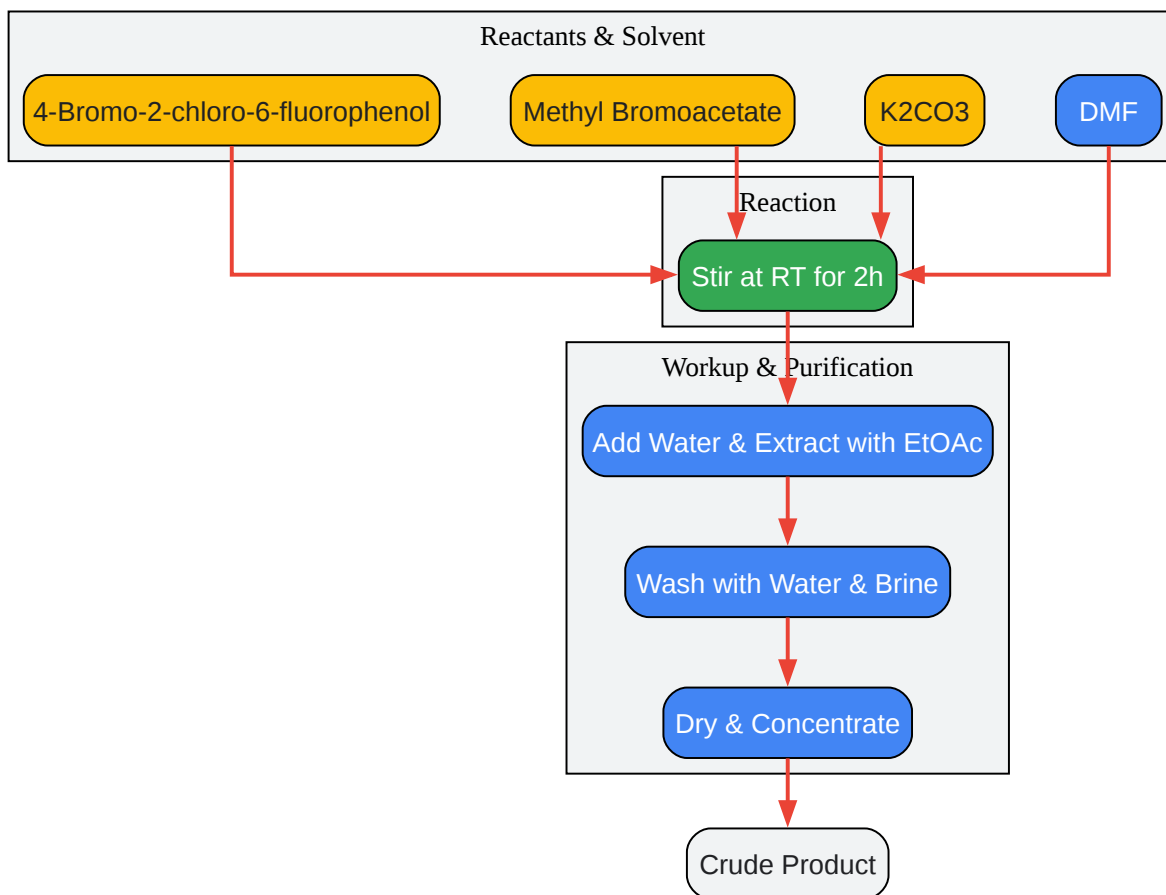
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Caption: Synthetic workflow for a biaryl kinase inhibitor.



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Caption: Synthesis of a boronic ester for MELK inhibitors.



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